molecular formula C7H15NO2 B1607402 3-(Diethylamino)propanoic acid CAS No. 6972-41-4

3-(Diethylamino)propanoic acid

Cat. No.: B1607402
CAS No.: 6972-41-4
M. Wt: 145.2 g/mol
InChI Key: DIOYEFVIHLBWJX-UHFFFAOYSA-N
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Description

3-(Diethylamino)propanoic acid is an organic compound with the molecular formula C7H15NO2. It is a derivative of propanoic acid where the hydrogen atom of the amino group is replaced by a diethylamino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

It is known that this compound is used in peptide synthesis , suggesting that it may interact with proteins or enzymes involved in this process.

Mode of Action

Given its use in peptide synthesis , it may act as a building block in the formation of larger peptide chains

Biochemical Pathways

As a component in peptide synthesis , it may play a role in the pathways related to protein synthesis and metabolism.

Result of Action

Given its role in peptide synthesis , it may contribute to the formation of specific peptide sequences, which could have various effects depending on the nature of the peptides formed.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Diethylamino)propanoic acid can be synthesized through several methods. One common approach involves the reaction of diethylamine with acrylonitrile, followed by hydrolysis of the resulting nitrile to yield the desired acid. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like sodium hydroxide.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 3-(Diethylamino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into primary amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the diethylamino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce primary amines.

Scientific Research Applications

3-(Diethylamino)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

    3-(Dimethylamino)propanoic acid: This compound is similar but has a dimethylamino group instead of a diethylamino group.

    N,N-Diethylglycine: Another related compound with similar structural features.

Uniqueness: 3-(Diethylamino)propanoic acid is unique due to its specific diethylamino substitution, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-(diethylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-8(4-2)6-5-7(9)10/h3-6H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOYEFVIHLBWJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20989883
Record name N,N-Diethyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20989883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6972-41-4
Record name .beta.-Alanine,N-diethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61986
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Diethyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20989883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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